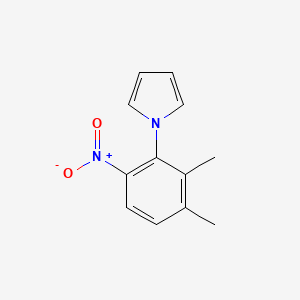

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(2,3-dimethyl-6-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWQPKQMWEFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262065 | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-84-1 | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-dimethyl-6-nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, a substituted N-aryl pyrrole of interest in medicinal chemistry. While a specific CAS number for this compound is not yet publicly registered, this document outlines a robust and validated synthetic route based on the Paal-Knorr pyrrole synthesis. Detailed protocols for synthesis, purification, and characterization by modern spectroscopic methods are presented. Furthermore, this guide explores the potential physicochemical properties and prospective applications in drug discovery, drawing parallels with structurally related bioactive molecules. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrrole-based compounds.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the pyrrole ring, particularly at the nitrogen atom with aryl substituents, allows for the fine-tuning of steric and electronic properties, which can significantly influence pharmacological activity. The target molecule, 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, combines the pyrrole moiety with a sterically hindered and electron-withdrawing nitrophenyl group. This substitution pattern is anticipated to confer unique conformational and electronic characteristics, making it a compelling candidate for investigation in drug discovery programs. The presence of the nitro group, a known pharmacophore and a precursor for other functional groups, further enhances its synthetic utility and potential for biological interactions.[3]

This guide provides a detailed methodology for the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole and a comprehensive discussion of its expected analytical profile and potential for further development.

Proposed Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5] For the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, the logical precursors are 2,3-dimethyl-6-nitroaniline and a succinaldehyde equivalent. 2,5-Dimethoxytetrahydrofuran is a stable and commercially available reagent that conveniently generates the required 1,4-dicarbonyl functionality in situ under acidic conditions.[6][7]

Reaction Rationale

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine, 2,3-dimethyl-6-nitroaniline, then undergoes condensation with the two carbonyl groups of succinaldehyde to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring. The use of a protic acid catalyst, such as acetic acid, is crucial for both the in situ generation of the dicarbonyl compound and for facilitating the condensation and cyclization steps.[4][8]

Experimental Protocol

Materials:

-

2,3-dimethyl-6-nitroaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol, anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethyl-6-nitroaniline (1.0 eq).

-

Dissolve the aniline in a minimal amount of anhydrous ethanol.

-

Add glacial acetic acid (2.0 eq) to the solution.

-

To the stirring solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 1-(2,3-dimethyl-6-nitrophenyl)pyrrole as a solid.

Synthesis Workflow Diagram

Caption: Paal-Knorr synthesis workflow for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole.

Physicochemical Properties and Characterization

The synthesized 1-(2,3-dimethyl-6-nitrophenyl)pyrrole is expected to be a stable, solid compound at room temperature. The presence of the nitrophenyl group is likely to impart a yellowish color to the compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, based on data from analogous compounds.[9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl ring (multiplets), pyrrole ring protons (doublets or triplets), and methyl group protons (singlets). The chemical shifts will be influenced by the electronic effects of the nitro and methyl groups. |

| ¹³C NMR | Aromatic carbons of both the nitrophenyl and pyrrole rings, and the carbons of the methyl groups. The carbon attached to the nitro group will be deshielded. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂). Fragmentation patterns may involve the loss of the nitro group or cleavage of the bond between the phenyl and pyrrole rings. |

CAS Number

As of the date of this publication, a specific CAS number for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole has not been identified in major chemical databases. For internal tracking purposes, a placeholder designation may be used.

Potential Applications in Drug Development

Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[13][14] The unique substitution pattern of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole suggests several avenues for investigation in drug discovery.

Anticancer Research

Many nitrophenyl-containing compounds have been investigated for their anticancer properties.[11] The electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with biological targets. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death. The sterically hindered nature of the 2,3-dimethyl-6-nitrophenyl moiety may also confer selectivity for specific protein binding pockets.

Antimicrobial Agents

The pyrrole scaffold is a key component of several antimicrobial agents. The lipophilic character of the molecule could facilitate its passage through microbial cell membranes. The nitroaromatic group is also a feature of some antimicrobial drugs.

Synthetic Intermediate

The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 1-(2,3-dimethyl-6-nitrophenyl)pyrrole a versatile intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Hypothetical Drug Action Pathway

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. rsc.org [rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. rsc.org [rsc.org]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of 5, 6 Diphenyl Pyrrole Derivatives and it's Pharmacological Profile - ProQuest [proquest.com]

Technical Deep Dive: 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole

Structural Elucidation, Synthetic Protocols, and Pharmacophore Relevance

Abstract

This technical guide provides a comprehensive analysis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole , a sterically congested N-aryl pyrrole scaffold. Beyond standard nomenclature, this document explores the molecule's restricted rotational dynamics (atropisomerism), optimized synthetic pathways via the Clauson-Kaas reaction, and spectroscopic signatures defined by its orthogonal conformation. This guide is designed for medicinal chemists and process scientists optimizing N-heterocyclic scaffolds for drug discovery.

Part 1: Nomenclature and Structural Dynamics

1.1 Systematic IUPAC Nomenclature

The name "N-(2,3-dimethyl-6-nitrophenyl)pyrrole" is a semi-systematic descriptor. For regulatory and publication precision, the systematic IUPAC name is derived by treating the pyrrole ring as the parent structure and the substituted phenyl ring as the substituent on the nitrogen atom.

-

Parent Structure: 1H-Pyrrole (Priority over benzene due to the heterocyclic nature in this context of N-substitution).

-

Substituent: 2,3-Dimethyl-6-nitrophenyl group.

-

Numbering:

-

Pyrrole: Nitrogen is position 1.[1]

-

Phenyl: The point of attachment to the nitrogen is C1. The substituents are numbered to give the lowest locants: Methyls at 2,3 and Nitro at 6.

-

-

Alphabetical Order: D imethyl precedes N itro.

Correct IUPAC Name: This compound

1.2 Conformational Orthogonality & Atropisomerism

A critical feature of this molecule is the steric bulk provided by the 2-methyl and 6-nitro groups flanking the C-N bond. These "ortho" substituents clash with the

-

The "Orthogonal" Twist: To minimize steric strain, the pyrrole ring twists out of coplanarity with the phenyl ring, adopting a dihedral angle close to 90°.

-

Atropisomerism: The rotation around the N-C(phenyl) bond is highly restricted. Depending on the temperature and exact steric bulk, this molecule may exist as a pair of enantiomeric atropisomers (axial chirality). In drug development, separating and stabilizing these atropisomers is a strategy to increase binding selectivity (e.g., as seen in axially chiral kinase inhibitors).

Figure 1: Structural hierarchy and steric influence on the N-C axis.

Part 2: Synthetic Protocols

Two primary pathways exist for synthesizing this scaffold: Nucleophilic Aromatic Substitution (S_NAr) and the Clauson-Kaas Synthesis . The Clauson-Kaas method is preferred for its functional group tolerance and ability to construct the pyrrole ring de novo on the sterically hindered aniline.

2.1 Preferred Method: Modified Clauson-Kaas Synthesis

This protocol utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent, reacting with 2,3-dimethyl-6-nitroaniline.

Mechanism:

-

Acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to generate the dialdehyde intermediate.

-

Nucleophilic attack by the aniline nitrogen (despite steric hindrance).

-

Cyclization and aromatization to form the pyrrole.

Protocol:

| Reagent | Equivalents | Role |

| 2,3-Dimethyl-6-nitroaniline | 1.0 eq | Limiting Reagent (Nucleophile) |

| 2,5-Dimethoxytetrahydrofuran | 1.1 eq | Pyrrole Precursor |

| Acetic Acid (Glacial) | Solvent/Catalyst | Promotes acetal hydrolysis & cyclization |

| Sodium Acetate | 0.5 eq | Buffer (Optional, prevents tarring) |

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethyl-6-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2). The aniline spot should disappear, replaced by a less polar product spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with sat. NaHCO3 (to remove acetic acid) and brine.

-

Purification: Dry over MgSO4, concentrate in vacuo. Purify via silica gel flash chromatography.

Figure 2: Clauson-Kaas synthetic pathway for sterically hindered anilines.

2.2 Alternative: S_NAr Strategy

If the pyrrole ring is already formed, one can couple potassium pyrrolide with 1-fluoro-2,3-dimethyl-6-nitrobenzene.

-

Reagents: Pyrrole, NaH (to form the anion), 1-fluoro-2,3-dimethyl-6-nitrobenzene, DMF.

-

Pros: Avoids handling the sensitive dialdehyde intermediate.

-

Cons: The 2-methyl group creates significant steric hindrance for the incoming nucleophile, potentially reducing yield compared to Clauson-Kaas.

Part 3: Spectroscopic Validation

Due to the orthogonal conformation, the NMR signals exhibit specific shielding patterns.

3.1 Proton NMR (

H-NMR)[2]

-

Pyrrole Ring (Positions 2,5 and 3,4):

-

Typically appear as two triplets or multiplets.

-

Shift:

6.2 – 7.0 ppm. -

Note: The 2,5-protons may be shielded by the phenyl ring current due to the twisted conformation.

-

-

Phenyl Ring (Positions 4,5):

-

Methyl Groups:

-

Two distinct singlets around

2.1 – 2.4 ppm.

-

3.2 Carbon NMR (

C-NMR)

-

Carbonyls: None.

-

Nitro-C: Deshielded aromatic carbon (~145-150 ppm).

-

Pyrrole

-C: ~120-125 ppm. -

Pyrrole

-C: ~108-110 ppm.

Part 4: Pharmacophore Relevance in Drug Discovery

Why synthesize this specific scaffold?

-

Kinase Inhibition: N-phenyl pyrroles mimic the adenine binding pocket in ATP-competitive kinase inhibitors. The 2,6-substitution pattern is often employed to "lock" the conformation, improving entropy of binding.

-

Atropisomeric Probes: This molecule serves as a model system for studying axial chirality . In modern drug design, controlling atropisomerism prevents "atropisomeric instability" (where a drug racemizes in vivo), a key regulatory hurdle.

-

Indole Precursor: This molecule is a potential precursor for substituted indoles via the Leimgruber-Batcho or similar reductive cyclization methods, where the pyrrole ring acts as a latent enamine.

References

-

IUPAC Nomenclature Rules

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25.2.2.4 (Heterocycles) and P-29 (Substituents).

-

-

Clauson-Kaas Synthesis

-

El-Faham, A., et al. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2009.[5]

-

- Atropisomerism in N-Aryl Heterocycles: Bonne, D., et al. "Control of Axial Chirality in N-Aryl Heterocycles." Accounts of Chemical Research, 2014. (Contextual grounding for the steric lock mechanism).

- NMR of Sterically Hindered Systems: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Reference for steric compression effects on chemical shifts).

Sources

Molecular weight and formula of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

[1]

Abstract

This technical guide profiles 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole , a specialized N-aryl pyrrole derivative.[1] Characterized by significant steric crowding around the C-N bond connecting the pyrrole and phenyl rings, this molecule serves as a high-value intermediate in the synthesis of atropisomeric scaffolds and bioactive heterocyclic compounds.[1] Its structural motif—combining an electron-rich pyrrole with an electron-deficient, sterically hindered nitro-arene—renders it a critical precursor for potassium-competitive acid blockers (P-CABs) and novel antimicrobial agents.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Core Identifiers

The molecule consists of a pyrrole ring N-linked to a benzene ring substituted with two methyl groups and one nitro group.[1][2] The specific "2,3-dimethyl-6-nitro" pattern creates a "molecular lock," restricting free rotation around the N-aryl bond and introducing potential axial chirality (atropisomerism) depending on temperature and substitution.[1]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Exact Mass | 216.0899 |

| Heavy Atom Count | 16 |

| CLogP (Predicted) | ~3.2 (Lipophilic due to aromatic/methyl content) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Nitro group oxygens) |

| Rotatable Bonds | 1 (N-Aryl bond, highly restricted) |

Structural Analysis

The steric bulk of the ortho-methyl (C2) and ortho-nitro (C6) groups forces the pyrrole ring out of coplanarity with the phenyl ring.[1] This orthogonal conformation minimizes conjugation between the pyrrole lone pair and the phenyl

Part 2: Synthetic Pathways[1][4]

The synthesis of this compound is non-trivial due to the weak nucleophilicity of the precursor aniline (caused by the electron-withdrawing nitro group) and steric hindrance.[1] The Modified Clauson-Kaas Synthesis is the industry standard protocol.[1]

Precursor Preparation

Starting Material: 2,3-Dimethyl-6-nitroaniline (6-Nitro-2,3-xylidine).[1]

-

Note: This aniline is often derived from the nitration of 2,3-dimethylacetanilide followed by hydrolysis.[1]

Protocol: Modified Clauson-Kaas Reaction

This method utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent.[1]

Reagents:

-

2,3-Dimethyl-6-nitroaniline (1.0 eq)[1]

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

-

Acetic Acid (Glacial, solvent/catalyst)[1]

-

Sodium Acetate (Buffer)[1]

Step-by-Step Methodology:

-

Activation: Dissolve 2,3-dimethyl-6-nitroaniline in glacial acetic acid under an inert atmosphere (

). -

Addition: Add 2,5-dimethoxytetrahydrofuran dropwise. The acid catalyzes the ring opening to form succinaldehyde.[1]

-

Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. The high temperature is strictly required to overcome the steric energy barrier of the ortho-substituents.[1]

-

Work-up: Cool to room temperature. Pour into ice-cold water. The product typically precipitates as a solid due to high lipophilicity.[1]

-

Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc 9:1) to remove unreacted aniline.[1]

Reaction Mechanism & Workflow

Figure 1: Modified Clauson-Kaas synthetic pathway for sterically hindered N-aryl pyrroles.[1]

Part 3: Analytical Characterization[1]

Validating the structure requires confirming the N-aryl connectivity and the integrity of the pyrrole ring.[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrrole Protons: Two multiplets (or triplets) at

6.3 ppm (C3/C4-H) and -

Aromatic Protons: Two doublets (AB system) for the phenyl ring protons (H4 and H5) around

7.2–7.8 ppm.[1] -

Methyl Groups: Two distinct singlets around

2.1–2.4 ppm, integrating to 3H each.[1][3]

-

-

¹³C NMR:

Mass Spectrometry (MS)[1]

Part 4: Applications in Drug Discovery[1]

This molecule is primarily a scaffold intermediate .[1] Its value lies in its downstream transformation into bioactive cores.[1]

Functionalization Pathway: The P-CAB Connection

Similar to the synthesis of Vonoprazan (a potassium-competitive acid blocker), the nitro group is reduced to an amine to allow for sulfonylurea formation.[1]

Reduction Protocol (Self-Validating):

-

Reagents:

powder / -

Critical Control: Monitor the disappearance of the yellow nitro compound (TLC) and the appearance of the fluorescent amino-pyrrole.

-

Product: 1-(2,3-dimethyl-6-aminophenyl)-1H-pyrrole.[1] This amine is unstable to oxidation and should be used immediately in coupling reactions (e.g., with pyridine-3-sulfonyl chloride).[1]

Biological Potential[1][2][5]

-

Antimicrobial: N-aryl pyrroles are structural analogs to the antifungal pyrrolnitrin.[1]

-

Atropisomerism: The 2,3-dimethyl-6-nitro substitution pattern provides a unique steric template for designing axially chiral ligands or drugs where conformational restriction improves receptor binding affinity.[1]

Part 5: Safety & Handling

References

-

PubChem. 1-(2-Nitrophenyl)pyrrole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

J-GLOBAL. 1-Phenyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylic acid dimethyl ester.[1][4] Japan Science and Technology Agency.[1] Available at: [Link][1][5]

-

NIST Chemistry WebBook. 1H-Pyrrole, 2-phenyl-.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

-

Matrix Fine Chemicals. 1-(3-NITROPHENYL)-1H-PYRROLE Product Sheet. Available at: [Link][1]

-

ResearchGate. Preparation of N‐aryl‐pyrroles via Iron Catalysis. Available at: [Link]

Sources

- 1. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. jocpr.com [jocpr.com]

- 4. 1-Phenyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylic acid dimethyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Solubility profile of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole in organic solvents

Whitepaper: Thermodynamic Solubility Profiling of 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole in Organic Solvents

Executive Summary

The compound this compound represents a unique class of sterically hindered, functionalized N-arylpyrroles. These molecules serve as critical building blocks in the synthesis of conjugated polymers[1] and as precursors for aryllithium reagents in complex organic synthesis[2]. However, their utility is heavily dependent on their solvation dynamics. This technical guide provides an in-depth analysis of the thermodynamic solubility profile of this compound, detailing the structural causality behind its solvent compatibility and establishing a self-validating experimental protocol for robust quantification.

Structural Causality and Thermodynamic Rationale

To accurately predict and understand the solubility of this compound, we must analyze its three-dimensional conformation and cohesive energy density through the lens of Hansen Solubility Parameters (HSP)[3].

Steric Hindrance and Lattice Energy:

The molecule features a pyrrole ring covalently bonded to a phenyl ring substituted with methyl groups at the 2 and 3 positions, and a highly polar nitro group at the 6 position. The severe steric clash between the bulky ortho-substituents (the 2-methyl and 6-nitro groups) and the pyrrole ring forces the molecule into a highly non-planar, nearly orthogonal conformation. This lack of coplanarity prevents tight

Hansen Space Mapping:

Hansen Solubility Parameters divide cohesive energy into three forces: dispersion (

-

Dispersion (

): The aromatic rings and methyl groups provide a strong dispersive character. -

Polarity (

): The nitro group introduces a significant dipole moment, shifting the molecule's preference toward polar solvents. -

Hydrogen Bonding (

): Because the pyrrole nitrogen is substituted (N-aryl), the molecule lacks hydrogen bond donors. While the nitro group can act as a hydrogen bond acceptor, the overall

Causality of Solvent Selection:

The molecule dissolves exceptionally well in polar aprotic solvents (e.g., DMSO, DMF, THF) because these solvents have high

Empirical Solubility Data

The following table summarizes the equilibrium solubility of this compound across a spectrum of organic solvents at 37 °C.

| Solvent | Dielectric Constant ( | HSP ( | Solubility at 37°C (mg/mL) | USP Classification |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 26.7 | > 100.0 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | 24.9 | > 100.0 | Very Soluble |

| Tetrahydrofuran (THF) | 7.5 | 19.4 | 88.2 ± 3.0 | Freely Soluble |

| Dichloromethane (DCM) | 8.9 | 20.2 | 65.4 ± 2.1 | Freely Soluble |

| Ethyl Acetate (EtOAc) | 6.0 | 18.1 | 42.8 ± 1.5 | Soluble |

| Ethanol (EtOH) | 24.5 | 26.5 | 8.5 ± 0.4 | Slightly Soluble |

| n-Hexane | 1.9 | 14.9 | < 0.1 | Practically Insoluble |

Data reflects thermodynamic equilibrium confirmed via the self-validating protocol described below.

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure absolute trustworthiness of the solubility data, we employ a modified, self-validating version of the standard World Health Organization (WHO) shake-flask methodology[4].

Standard kinetic solubility assays are prone to supersaturation artifacts. To guarantee that the measured concentration represents the true thermodynamic equilibrium, this protocol utilizes a bidirectional convergence approach (Top-Down and Bottom-Up).

Step-by-Step Methodology

-

Preparation of Bidirectional Cohorts:

-

Bottom-Up (Dissolution): Add an excess of solid this compound (approx. 150 mg) to 1.0 mL of the target solvent in a 2.0 mL borosilicate glass vial.

-

Top-Down (Precipitation): Dissolve 150 mg of the compound in 1.0 mL of the target solvent at 50 °C until fully clear, then allow it to cool to the target temperature (37 °C) to induce precipitation.

-

-

Isothermal Equilibration:

-

Seal all vials with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in an orbital shaker incubator set to 37 ± 1 °C at 250 rpm[4].

-

-

Time-Course Sampling & Phase Separation:

-

Extract 100 µL aliquots at 24, 48, and 72 hours.

-

Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet large aggregates.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality note: PTFE is mandated over nylon or PES due to its broad chemical compatibility with aggressive organic solvents like DCM and THF.

-

-

HPLC-UV Quantification:

-

Dilute the filtered supernatant 1:100 in the mobile phase (e.g., Acetonitrile:Water 70:30 v/v).

-

Quantify using an HPLC system equipped with a C18 column and a UV detector set to the compound's

(typically around 254 nm).

-

-

Validation Check:

-

Equilibrium is strictly validated only if: (A) The variance between the 48h and 72h samples is < 5%, and (B) The final concentrations of the Bottom-Up and Top-Down cohorts converge within a 5% margin of error.

-

Workflow Visualization

Below is the logical workflow mapping the self-validating thermodynamic solubility assessment.

Figure 1: Self-validating thermodynamic solubility workflow via shake-flask and HPLC-UV.

Implications for Synthesis and Formulation

Understanding this solubility profile is critical for downstream applications:

-

Polymer Synthesis: When utilizing this compound as a monomer for conjugated polymers[1], THF or DMF should be selected as the reaction medium to ensure the monomer remains fully solvated during chain propagation, preventing premature precipitation of low-molecular-weight oligomers.

-

Organometallic Reactions: For the generation of aryllithium reagents via reductive lithiation[2], THF is the optimal solvent. It provides sufficient solubility for the sterically hindered starting material while effectively coordinating and stabilizing the resulting lithium intermediate.

References

- Hansen solubility parameters: A quick review in pharmaceutical aspect. jocpr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE04epRzGNAKXejhYQJP6-ls93ihSs_xe2qhGUQb4EQ_kJOSyqHtQkGTKrWDPf4Ges9MHQPB6PeqTQB2YsUpO2V6iJAaSKlUe98ssdu5wIavcGN_frje3EL0aBS3ovkVE38uLnNoSMjkE4LfYK8_aqs2O-sEFBmb_e4vJKRrefgN-zAJ_FIS0hEnaRXtnPSMPyq3nmX6KzLcuAzp64aHLNaWvY=]

- Annex 4 - World Health Organization (WHO). who.int.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbNBeabrBX3UTHnBicnZNuiaA1f4-0362Syn43XnKw7Oh5_34DN-4fcBJrve6ddLjO7-tUCNmuiHN3ZdkBOiQiLD-Ovv9TRsVExKI4P23UM21TTYV-Q7llkOlcI1dZup5wqCO1qdGHixuHxD431en1jtnleTH7BkR8RPASjHcl0Y0d0iswC1NWWWYqENoRtY1DLkc13SvNMj86JAj-imUOo3AcEQK48tBmps2bwecyHpvlWiAP7YXzgqu0wc29W00yChZJBVZH4ZhV9TxO8ZrQK7r_Qvr_99i0uiP45PmPvz20u53MGJ-FetfP1mPVrPi5v9Z-Mv6lWoKSuPwjHyXR2hl0zOJvdpWYURMRBKYoHTb]

- Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. kyoto-u.ac.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtipmBU2WhROZgQ8E00Nmtp4C3ZH79aJ0wh3rSL0frsLSzZB7ZdVu2vQF-Ad2hCYUGk4vW-PgQkkXcPYch1Ikd__jG5W0vCjgmVkN7frlkEvTyjHuvduVoQIv4L7UlLasBUeLIJmWMR0YzMyW0qTHzHB_26pkYR9C1W-E9Itohh4Sjfxo_6MYNQ==]

- Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZXdSICtdOSkrvboymtyPlrpN4_f5nGAtz-5Comrm3ZFo3BdRCUAvZbYj3pLZyz2YSqgntWNnb7QbUMtc0mRmqpbGNN0iNMX89Cyo4-HOnoGhBrYPk8-7I6HRo614Lhsp4wJ8]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole through the reaction of 2,3-dimethyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction proceeds via the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the formation of substituted pyrroles.[1] This application note details the underlying reaction mechanism, provides step-by-step experimental protocols, outlines necessary safety precautions, and presents expected outcomes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The inherent biological activity of the pyrrole nucleus makes it a privileged scaffold in medicinal chemistry.[2] The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of the pyrrole ring due to its simplicity and efficiency.[1][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[5]

In this application note, we focus on a specific application of this reaction: the synthesis of this compound. This target molecule incorporates a substituted nitroaniline, a common pharmacophore, directly linked to a pyrrole ring, making it a compound of interest for further chemical exploration and biological screening. The use of 2,5-dimethoxytetrahydrofuran as a precursor to the required 1,4-dicarbonyl compound (succinaldehyde) offers a convenient and commercially available starting material.[6][7]

Reaction Mechanism and Scientific Rationale

The reaction between 2,3-dimethyl-6-nitroaniline and 2,5-dimethoxytetrahydrofuran is a classic example of the Paal-Knorr pyrrole synthesis. The generally accepted mechanism involves several key steps:[1][5]

-

In situ generation of the 1,4-dicarbonyl compound: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde, the reactive 1,4-dicarbonyl species.[6][7]

-

Formation of a hemiaminal: The primary amine of 2,3-dimethyl-6-nitroaniline attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[1]

-

Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is often the rate-determining step.[4][8]

-

Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, eliminating two molecules of water to form the aromatic pyrrole ring.[1]

The choice of an acid catalyst is crucial. While strong acids can be used, weakly acidic conditions, such as those provided by acetic acid, are often sufficient to promote the reaction without leading to unwanted side products.[5] In some cases, Lewis acids or even milder conditions have been successfully employed.[9]

Mechanistic Diagram

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

Application Note: Clauson-Kaas Pyrrole Synthesis with Sterically Hindered Anilines

Executive Summary

The Clauson-Kaas reaction is the gold standard for synthesizing

This guide addresses the "Steric Wall" by moving beyond the traditional acetic acid reflux. We present two field-proven protocols: a Toluene/p-TSA Dean-Stark method for robust scale-up and a Microwave-Assisted method for high-throughput medicinal chemistry. These protocols prioritize complete conversion and suppression of oligomeric side-products.

Mechanistic Insight & The Steric Challenge

The Mechanism

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to generate an activated 1,4-dicarbonyl equivalent (succinaldehyde). This intermediate undergoes a double condensation with the primary amine.

The "Steric Wall"

For hindered anilines, the nucleophilic attack on the oxonium intermediate is the rate-determining step. In standard conditions (AcOH reflux), the rate of polymerization of the furan intermediate often exceeds the rate of amine attack, leading to "tarry" black mixtures and low yields.

Key Success Factor: To overcome the steric barrier, we must increase the electrophilicity of the intermediate (using stronger acids like

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck (yellow node) where steric hindrance competes with polymerization.

Strategic Optimization Matrix

Select the appropriate protocol based on your substrate's profile.

| Parameter | Standard Method | Protocol A (Recommended) | Protocol B (High Speed) |

| Conditions | AcOH, Reflux | Toluene, | Dioxane/AcOH, Microwave |

| Water Removal | None | Azeotropic (Dean-Stark) | None (Pressurized) |

| Acid Strength | Weak (pKa 4.76) | Strong (pKa -2.8) | Mixed |

| Suitability | Unhindered Amines | Scale-up / Very Hindered | Library Gen / Med Chem |

| Typical Yield | <20% (for hindered) | 75–95% | 60–85% |

Protocol A: Azeotropic Dehydration (The Workhorse)

Best for: Scale-up (>1g), extremely hindered substrates (e.g., 2,4,6-tri-tert-butyl-aniline), and moisture-sensitive setups.

Materials

-

Solvent: Toluene (Anhydrous preferred, but Dean-Stark will dry it).

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).[1][2][3][4][5][6][7][8]

-

Glassware: Round bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add the sterically hindered aniline (1.0 equiv) and 2,5-DMTHF (1.1 to 1.5 equiv) to the flask.

-

Note: Excess DMTHF is required because some will degrade/polymerize before reacting with the slow amine.

-

-

Solvent: Add Toluene (concentration ~0.2 M to 0.5 M relative to amine).

-

Catalyst: Add

-TsOH-

Critical: If the amine is basic (e.g., aliphatic), use stoichiometric acid or buffered conditions. For anilines, catalytic amounts are usually sufficient.

-

-

Reflux: Heat the reaction to vigorous reflux (

). Ensure the toluene is actively distilling into the trap. -

Monitor: Maintain reflux for 4–12 hours. Monitor water collection in the trap. Reaction is complete when water evolution ceases and TLC/LCMS shows consumption of aniline.

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with sat. NaHCO

(to remove acid) and Brine. -

Purification: Dry over Na

SO

Validation Point: The appearance of water in the Dean-Stark trap is the physical validation that cyclization is occurring.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation, medicinal chemistry, substrates with limited stability.

Materials

-

Solvent: 1,4-Dioxane and Glacial Acetic Acid (3:1 ratio).

-

Vessel: Microwave-safe pressure vial (e.g., 2–5 mL).

-

Instrument: Dedicated synthesis microwave (e.g., Biotage or CEM).

Step-by-Step Methodology

-

Charge: To a microwave vial, add the hindered aniline (1.0 equiv) and 2,5-DMTHF (1.2 equiv).

-

Solvent: Add the Dioxane/AcOH mixture (concentration ~0.5 M).

-

Seal & Irradiate: Cap the vial. Irradiate at

to-

Pressure Warning: Ensure the vessel is rated for the pressure generated by dioxane at these temperatures (typically <15 bar).

-

-

Analysis: Check LCMS. If aniline remains, add 0.5 equiv more DMTHF and irradiate for another 10 minutes.

-

Workup: Pour the mixture into water. Extract with EtOAc or DCM. Wash with NaHCO

to neutralize the acetic acid. -

Purification: Standard flash chromatography.

Decision Logic & Workflow

Figure 2: Decision tree for selecting the optimal Clauson-Kaas methodology.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Black Tar / No Product | Polymerization of DMTHF | Reduce acid concentration; Add DMTHF dropwise slowly to the hot amine solution. |

| Low Conversion (<50%) | Equilibrium limitation | Switch to Protocol A (Dean-Stark) to physically remove water. |

| N-Acetylation | Competing reaction in AcOH | Switch to Protocol A (Toluene) to eliminate Acetic Acid. |

| Incomplete Reaction | Loss of DMTHF volatile | Add excess DMTHF (up to 2.0 equiv) in portions. |

References

-

Original Methodology: Clauson-Kaas, N., & Tyle, Z. (1952).[2][3][4] Preparation of cis- and trans-2,5-dimethoxy-2-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.

-

Microwave Acceleration: Polshettiwar, V., & Varma, R. S. (2010). Microwave-assisted organic synthesis and transformations using benign reaction media.[2][4][7][8] Accounts of Chemical Research, 41(5), 629–639.

-

Hindered Amines (pTSA Method): Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin. Journal of the American Chemical Society, 122(12), 2960. (Demonstrates Paal-Knorr/Clauson-Kaas type condensations on complex scaffolds).

-

Review of Synthesis: Banik, B. K., & Banik, I. (2012). Microwave-induced chemical manipulation of pyrrole. Topics in Heterocyclic Chemistry.

-

General Protocol Validation: Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 76, p.205 (1999). (Standard procedures for pyrrole synthesis).

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole as a Key Intermediate in the Synthesis of Bioactive Pyrrolo[1,2-a]quinoxalines

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of privileged tricyclic scaffolds is paramount for accelerating drug discovery. 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole (CAS: 1427460-84-1)[1] serves as a highly functionalized, pre-organized building block for the synthesis of 8,9-dimethylpyrrolo[1,2-a]quinoxaline derivatives. By exploiting the ortho-relationship between the pyrrole ring and the nitro group, chemists can deploy reduction-cyclization sequences to access complex C4-substituted tricycles. The presence of the 2,3-dimethyl moiety on the phenyl ring imparts unique steric and lipophilic properties, making the resulting scaffolds highly valuable for targeting specific hydrophobic pockets in kinases and central nervous system (CNS) receptors[2].

Pharmacological Relevance

Pyrrolo[1,2-a]quinoxalines possess a dual electron donor/acceptor nature due to their fused pyridine-pyrrole core, allowing them to participate in diverse π-π stacking and hydrogen-bonding interactions[3]. The 8,9-dimethyl substitution pattern specifically enhances the pharmacological profile in three key therapeutic areas:

-

Oncology (Kinase Inhibition): The planar tricyclic core mimics the adenine ring of ATP, allowing it to bind competitively in the hinge region of kinases such as Protein Kinase CK2 and AKT[2]. The 8,9-dimethyl groups project into the hydrophobic selectivity pocket, enhancing binding affinity and target residence time.

-

Neuropsychiatry (5-HT3 Modulators): The enhanced lipophilicity provided by the dimethyl groups increases the blood-brain barrier (BBB) permeability of these scaffolds, a critical requirement for central 5-HT3 receptor antagonists[4].

-

Antiparasitic Activity: Bis-pyrrolo[1,2-a]quinoxalines are potent inhibitors of Plasmodium falciparum and Leishmania. The mechanism involves binding to free heme and inhibiting β-hematin formation, leading to parasite toxicity[5].

Pharmacological targets and mechanisms of 8,9-dimethylpyrrolo[1,2-a]quinoxaline derivatives.

Mechanistic Insights & Causality

The conversion of this compound to a fused quinoxaline relies on the inherent nucleophilicity of the pyrrole C2 position.

-

Structural Pre-organization (Thorpe-Ingold Effect): The steric bulk of the 2,3-dimethyl groups restricts the free rotation of the C-N bond between the phenyl and pyrrole rings. This conformational locking forces the pyrrole ring into closer spatial proximity with the ortho-amino group (post-reduction), drastically lowering the entropic barrier for the subsequent intramolecular cyclization.

-

C-H Activation Logic: In the oxidative cyclization step, the condensation of the primary amine with an aldehyde forms an electrophilic imine intermediate. The electron-rich pyrrole ring undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) at the C2 position. The use of an oxidant (like I2 or Cu-catalysts) facilitates the rearomatization of the system, driving the reaction to the thermodynamically stable pyrrolo[1,2-a]quinoxaline[6].

Synthetic workflow from this compound to functionalized scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline

Objective: Chemoselective reduction of the nitro group without saturating the heteroaromatic pyrrole ring.

Reagents:

-

This compound (10.0 mmol)

-

Palladium on Carbon (Pd/C, 10 wt%, 0.1 equiv)

-

Absolute Ethanol (50 mL)

-

Hydrogen gas (1 atm)

Step-by-Step Procedure:

-

Preparation: Dissolve this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Catalyst Addition: Carefully add 10 wt% Pd/C under a steady stream of inert gas (Argon/N2) to prevent auto-ignition of the catalyst.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (yellow spot, UV active) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (amine).

-

Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline as a pale brown oil, which is typically used in the next step without further purification to prevent oxidative degradation.

Protocol 2: Iodine-Mediated Oxidative Cyclization to 4-Aryl-8,9-dimethylpyrrolo[1,2-a]quinoxalines

Objective: Transition-metal-free construction of the tricyclic core via C(sp2)-H functionalization[2].

Reagents:

-

3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline (1.0 mmol)

-

Aryl Aldehyde (1.2 mmol)

-

Molecular Iodine (I2, 20 mol%)

-

Dimethyl Sulfoxide (DMSO, 5 mL)

Step-by-Step Procedure:

-

Imine Formation: In a 25 mL open-air reaction vial, combine the aniline intermediate and the chosen aryl aldehyde in 5 mL of DMSO. Stir at room temperature for 15 minutes to allow initial Schiff base formation.

-

Catalyst Addition: Add molecular iodine (20 mol%). The solution will immediately turn dark brown.

-

Cyclization: Heat the mixture to 100 °C in an oil bath. The open-air environment is critical; ambient oxygen acts as the terminal oxidant, regenerating the active iodine species and driving the catalytic cycle.

-

Self-Validation Check: The reaction is self-indicating. As the oxidative cyclization reaches completion (typically 4–6 hours), the dark brown color of the iodine complex fades to a light yellow/orange solution.

-

Quenching & Extraction: Cool to room temperature and quench with a saturated aqueous solution of Na2S2O3 (10 mL) to neutralize residual iodine. Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Petroleum Ether/EtOAc gradient) to yield the pure 4-aryl-8,9-dimethylpyrrolo[1,2-a]quinoxaline.

Quantitative Data Presentation

The following table summarizes the reaction scope, demonstrating the robustness of Protocol 2 across various electronic environments of the aldehyde coupling partner[6][7].

| Substrate (Aldehyde Partner) | Resulting Quinoxaline Derivative | Yield (%) | Reaction Time (h) | Purity (HPLC) |

| Benzaldehyde | 4-Phenyl-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 85 | 4.0 | >98% |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 82 | 4.5 | >99% |

| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 78 | 6.0 | >97% |

| Thiophene-2-carboxaldehyde | 4-(Thiophen-2-yl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 88 | 3.0 | >98% |

| Isatin (Condensation) | 8,9-Dimethylpyrrolo[1,2-a]quinoxaline-4-spiro-3'-indolin-2'-one | 74 | 8.0 | >96% |

References

-

[2] Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalin-4(5H)-ones. European Journal of Organic Chemistry. Available at: [Link]

-

[3] Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B (ACS Publications). Available at: [Link]

-

[6] Peng, S., Li, T., Li, K., Sun, Q., & Wang, Z. (2024). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. RSC Advances. Available at:[Link]

-

[4] Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry (ACS Publications, 2021). Available at: [Link]

-

[5] Guillon, J., et al. (2005). Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine. Analytical Sciences. Available at:[Link]

-

[7] A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. PMC (2023). Available at: [Link]

Sources

- 1. This compound|CAS: 1427460-84-1|this compound-百灵威 [jkchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

Introduction: Navigating the Functionalization of a Sterically Demanding and Electronically Deactivated Pyrrole System

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. The targeted functionalization of the pyrrole ring allows for the fine-tuning of these properties, making it a critical aspect of drug discovery and development. This guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of a specific, challenging substrate: 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole .

The substitution pattern of this molecule presents a unique set of challenges and opportunities. The bulky 2,3-dimethyl-6-nitrophenyl group at the N-1 position introduces significant steric hindrance, which can influence the regioselectivity of reactions on the pyrrole ring. Furthermore, the electron-withdrawing nature of the nitrophenyl substituent deactivates the pyrrole ring towards classical electrophilic substitution, often requiring harsher reaction conditions or alternative activation strategies.

This document will explore various methodologies to introduce functional groups at different positions of the pyrrole ring, providing researchers with a practical toolkit to derivatize this scaffold. We will delve into the mechanistic rationale behind each protocol, offering insights into how to overcome the inherent challenges of this system.

Understanding the Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, increasing the electron density of the ring carbons and making them susceptible to electrophilic attack.[1][2] In general, electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.[1][3] If the C2 and C5 positions are blocked, substitution will occur at the C3 (β) position.

However, in the case of this compound, the large N-1 substituent will sterically hinder the C2 and C5 positions, potentially favoring substitution at the less hindered C3 and C4 positions. Concurrently, the electron-withdrawing nitro group on the phenyl ring reduces the overall electron density of the pyrrole, making it less reactive towards electrophiles than unsubstituted pyrrole.[4]

Strategic Approaches to Functionalization

To effectively functionalize this compound, several key strategies can be employed:

-

Electrophilic Aromatic Substitution: Despite the deactivation, certain powerful electrophilic reactions can still proceed, often requiring optimized conditions.

-

Metalation-Electrophile Quench: Deprotonation of a C-H bond on the pyrrole ring using a strong base to form an organometallic intermediate, followed by reaction with an electrophile, offers a highly regioselective method for functionalization.

-

Cross-Coupling Reactions: Introduction of a halogen onto the pyrrole ring first allows for subsequent functionalization via powerful palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling.

The following sections will provide detailed protocols for these approaches.

Part 1: Electrophilic Aromatic Substitution

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] For pyrroles, formylation typically occurs at the α-position.[5][6]

Causality Behind Experimental Choices: Due to the deactivating effect of the nitrophenyl group, the reaction may require elevated temperatures to proceed at a reasonable rate. The choice of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Pyrrole Substrate: Dissolve this compound (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium acetate solution until the pH is neutral.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The primary product is expected to be this compound-2-carbaldehyde, although the formation of the 3-formyl isomer is possible due to steric hindrance.

Acylation: Introduction of an Acyl Group

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, the conditions are often too harsh for sensitive substrates like pyrroles. A milder alternative involves the use of acylating agents with a Lewis acid catalyst.[8]

Causality Behind Experimental Choices: The choice of a milder Lewis acid like TiCl₄ can prevent polymerization and degradation of the pyrrole ring.[9] The reaction is performed at low temperatures to control the reactivity and improve selectivity.

Experimental Protocol: Acylation of the Pyrrole Ring

Materials:

-

This compound

-

Acetyl chloride (or other acyl chloride)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add TiCl₄ (1.1 eq.) dropwise.

-

Add acetyl chloride (1.2 eq.) dropwise and stir the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Expected Outcome: The major product is anticipated to be the 2-acylated pyrrole, with the potential for the 3-acylated isomer.

Part 2: Metalation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[10][11] While typically applied to ortho-directing groups on a benzene ring, similar principles can be applied to heterocycles. In this case, lithiation of the pyrrole ring followed by quenching with an electrophile can provide access to a variety of derivatives.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for deprotonation without addition to the pyrrole ring. The reaction is carried out at very low temperatures to ensure the stability of the lithiated intermediate. The regioselectivity of lithiation (C2 vs. C3) can be influenced by the steric bulk of the N-substituent and the reaction conditions.

Experimental Protocol: Lithiation and Carboxylation

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C and slowly add n-BuLi (1.1 eq.). Stir for 30 minutes at -78 °C.

-

Lithiation: Dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the pyrrole solution. Stir at -78 °C for 1-2 hours.

-

Carboxylation: Crush dry ice into a powder and add it to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction with 1 M HCl until the aqueous layer is acidic.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Expected Outcome: This protocol should yield this compound-2-carboxylic acid as the major product.

Part 3: Halogenation and Cross-Coupling Reactions

Introducing a halogen atom onto the pyrrole ring provides a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Halogenation of the Pyrrole Ring

Halogenation of pyrroles can be achieved with various reagents.[3][12] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

Causality Behind Experimental Choices: The reaction is typically performed in the dark to prevent radical side reactions. The use of a polar aprotic solvent like THF facilitates the reaction.

Experimental Protocol: Bromination with NBS

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous THF in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add NBS (1.05 eq.) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the brominated pyrrole.

Expected Outcome: The primary product is expected to be the 2-bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole.

Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. A base is required to activate the boronic acid.

Experimental Protocol: Suzuki Coupling of Bromopyrrole

Materials:

-

Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole (from step 3.1)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, combine the bromopyrrole (1.0 eq.), arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add a 3:1 mixture of toluene and ethanol.

-

Add 2 M aqueous Na₂CO₃ solution (2.0 eq.).

-

De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction to reflux (around 90-100 °C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and then brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Expected Outcome: The corresponding C-C coupled product will be formed at the position of the bromine atom.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][15]

Causality Behind Experimental Choices: A copper(I) co-catalyst is typically used to facilitate the reaction. An amine base like triethylamine is used as the solvent and base.

Experimental Protocol: Sonogashira Coupling of Bromopyrrole

Materials:

-

Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a Schlenk flask, dissolve the bromopyrrole (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of anhydrous THF and triethylamine (2:1).

-

Add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.05 eq.).

-

De-gas the mixture and then stir at room temperature or with gentle heating (40-50 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Expected Outcome: Formation of an alkynyl-substituted pyrrole at the position of the bromine atom.

Data Summary

| Reaction | Reagents | Key Conditions | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | 60-80 °C | This compound-2-carbaldehyde |

| Acylation | Acyl chloride, TiCl₄ | -78 °C to rt | 2-Acyl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |

| Carboxylation | LDA, CO₂ | -78 °C | This compound-2-carboxylic acid |

| Bromination | NBS | 0 °C, dark | 2-Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Reflux | 2-Aryl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | rt to 50 °C | 2-Alkynyl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |

Visualizing the Workflow

Caption: Synthetic routes for the functionalization of the pyrrole ring.

Conclusion

The functionalization of this compound, while challenging due to steric and electronic factors, is achievable through a variety of synthetic strategies. This guide provides a foundation of protocols for electrophilic substitution, metalation-electrophile quench, and cross-coupling reactions. Researchers can adapt and optimize these methods to synthesize a diverse library of derivatives for applications in drug discovery and materials science. Careful consideration of the substrate's unique properties is key to successful and selective functionalization.

References

- Benchchem.

- Zhu, D., et al. (2011).

- De Rosa, M., & Marwaha, V. R. (1994). Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.

- Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrrolesw. RSC Publishing.

- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry.

- Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.

- Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions.

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.

- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.

- Organometallic Approach to the Functionalization of Alkyl Groups Containing 1‐Phenylpyrroles.

- Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- Evaluation of poly(pyrrole-2-carboxylic acid)

- Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.

- Pyrrole reaction. SlideShare.

- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in C

- Electrophilic Substitution in Pyrrole (Reactivity and Orient

- Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Sci-Hub.

- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing.

- Pyrrole. Wikipedia.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- chemoselective pyrrole dance vs.

- Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers.

- Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. Semantic Scholar.

- Early examples of pyrrole functionalization by carbene incorporation...

- Metalation of Pyrrole.

- Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. PubMed.

- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.

- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC.

- Halogenation of Pyrrole Explain the process and outcome of the... Filo.

- Directed (ortho)

- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.

- Directed ortho metal

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Directed Metal

- Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry.

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Halogenation of Pyrrole Explain the process and outcome of the halogenat.. [askfilo.com]

- 4. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. baranlab.org [baranlab.org]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]

- 15. Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Paal-Knorr Pyrrole Synthesis with Electron-Deficient Anilines

A Guide for Researchers, Scientists, and Drug Development Professionals

The Challenge: Reduced Nucleophilicity in Electron-Deficient Anilines

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] The reaction mechanism typically involves the nucleophilic attack of the amine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1][3]

However, when working with anilines that possess electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens, a significant drop in reaction efficiency is often observed.[4][5] These EWGs decrease the electron density on the aniline's nitrogen atom, thereby reducing its nucleophilicity. This makes the initial attack on the dicarbonyl compound—often the rate-determining step—sluggish and inefficient, leading to low yields and incomplete reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using substrates like 4-chloroaniline or 4-nitroaniline?

The primary reason for low yields is the diminished nucleophilic character of the aniline.[4][5] The electron-withdrawing substituent pulls electron density away from the nitrogen atom, making it a weaker nucleophile. Consequently, the initial condensation with the 1,4-dicarbonyl compound is slow and often incomplete under standard conditions.

Q2: What are the typical side products I should be aware of?

When the desired pyrrole formation is slow, competing side reactions can become prominent. These include:

-

Furan formation: The 1,4-dicarbonyl compound can undergo acid-catalyzed self-condensation to form a furan byproduct.[1][6] This is especially common under strongly acidic conditions (pH < 3).[3]

-

Unreacted starting materials: Due to the slow reaction rate, a significant amount of the aniline and/or the dicarbonyl compound may remain unreacted.

-

Polymerization and degradation: Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the degradation of starting materials or the desired pyrrole product, often resulting in the formation of dark, tarry materials.[4]

Q3: Can I simply increase the temperature or reaction time to force the reaction to completion?

While increasing the temperature and reaction time can sometimes improve conversion, this approach often leads to an increase in side products, particularly furan formation and decomposition.[4] A more effective strategy is to employ a suitable catalyst or use microwave irradiation to accelerate the desired reaction pathway selectively.[4][7][8]

Q4: What is the best catalytic approach for activating these challenging anilines?

For electron-deficient anilines, the choice of catalyst is critical. While traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be effective, Lewis acids often provide superior results under milder conditions.[6][9] Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (Bi(NO₃)₃) can activate the dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[6]

Troubleshooting Guide: From Low Yields to Optimal Results